Apratoxin S4

Description

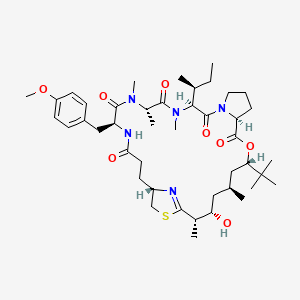

Properties

Molecular Formula |

C44H69N5O8S |

|---|---|

Molecular Weight |

828.1 g/mol |

IUPAC Name |

(2S,3S,5S,7S,10S,16S,19S,22S,27S)-16-[(2S)-butan-2-yl]-7-tert-butyl-3-hydroxy-22-[(4-methoxyphenyl)methyl]-2,5,17,19,20-pentamethyl-8-oxa-29-thia-14,17,20,23,30-pentazatricyclo[25.2.1.010,14]triacont-1(30)-ene-9,15,18,21,24-pentone |

InChI |

InChI=1S/C44H69N5O8S/c1-12-27(3)38-42(54)49-21-13-14-34(49)43(55)57-36(44(6,7)8)23-26(2)22-35(50)28(4)39-45-31(25-58-39)17-20-37(51)46-33(24-30-15-18-32(56-11)19-16-30)41(53)47(9)29(5)40(52)48(38)10/h15-16,18-19,26-29,31,33-36,38,50H,12-14,17,20-25H2,1-11H3,(H,46,51)/t26-,27-,28-,29-,31-,33-,34-,35-,36-,38-/m0/s1 |

InChI Key |

SHSVXUUTGUMFAP-UOZKOTSUSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2C(=O)O[C@@H](C[C@H](C[C@@H]([C@@H](C3=N[C@@H](CCC(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)C)C)CC4=CC=C(C=C4)OC)CS3)C)O)C)C(C)(C)C |

Canonical SMILES |

CCC(C)C1C(=O)N2CCCC2C(=O)OC(CC(CC(C(C3=NC(CCC(=O)NC(C(=O)N(C(C(=O)N1C)C)C)CC4=CC=C(C=C4)OC)CS3)C)O)C)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Apratoxin S4: A Technical Guide on its Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apratoxin S4 (Apra S4) is a potent, synthetically derived cyclodepsipeptide with significant anticancer, antiangiogenic, and antiviral properties. Originating from marine cyanobacteria, the apratoxin family of natural products has inspired the development of analogs with improved therapeutic potential. This compound, a hybrid of naturally occurring apratoxins A and E, demonstrates a compelling mechanism of action by inhibiting cotranslational translocation of proteins into the endoplasmic reticulum through direct targeting of the Sec61α translocon.[1][2] This guide provides a comprehensive overview of the discovery and origin of this compound, its mechanism of action, and detailed experimental protocols for its study.

Discovery and Origin

The journey to this compound began with the discovery of the apratoxin class of cytotoxic natural products from marine cyanobacteria, specifically from strains of Lyngbya majuscula and Lyngbya bouillonii.[3][4] These natural apratoxins, such as apratoxin A, exhibited potent cytotoxic activity against a range of cancer cell lines. However, in vivo studies with apratoxin A revealed significant toxicity.[4]

This led to a rational design approach to develop analogs with an improved therapeutic window. This compound was synthesized as a hybrid molecule, combining structural features from apratoxin A and the less potent apratoxin E.[4] This strategic design aimed to retain the high potency of apratoxin A while reducing its in vivo toxicity, a goal that was successfully achieved, leading to a promising new agent for further preclinical and clinical investigation.[4]

Mechanism of Action: Targeting the Secretory Pathway

This compound exerts its potent biological effects by targeting a fundamental cellular process: protein translocation into the endoplasmic reticulum (ER). The core of this mechanism is the direct inhibition of the Sec61α subunit of the Sec61 translocon complex.[1]

The Sec61 translocon is the primary channel for the entry of most secretory and transmembrane proteins into the ER, a critical step in the secretory pathway. By binding to Sec61α, this compound physically obstructs the channel, preventing the cotranslational translocation of newly synthesized polypeptides.[1] This blockade has profound downstream consequences:

-

Downregulation of Receptor Tyrosine Kinases (RTKs): Many oncogenic signaling pathways are driven by the overexpression or constitutive activation of RTKs such as the epidermal growth factor receptor (EGFR) and the mesenchymal-epithelial transition factor (MET). These receptors are transmembrane proteins that depend on the Sec61 translocon for their proper localization to the cell membrane. This compound prevents their entry into the ER, leading to their accumulation in the cytoplasm and subsequent degradation by the proteasome.[1][5] This effectively depletes the cell surface of these critical signaling receptors.

-

Inhibition of Growth Factor Secretion: Cancer cells often rely on the autocrine or paracrine signaling of growth factors to stimulate their own proliferation and survival. These growth factors are secretory proteins that must pass through the ER. This compound's inhibition of Sec61α blocks the secretion of key growth factors like vascular endothelial growth factor (VEGF), a potent driver of angiogenesis.[4]

-

Induction of Cell Cycle Arrest and Apoptosis: By disrupting critical signaling pathways that control cell growth and survival, this compound induces a G1 phase cell cycle arrest and subsequent apoptosis in cancer cells.[6]

The dual action of downregulating cell surface receptors and inhibiting the secretion of their cognate ligands makes this compound a powerful inhibitor of cancer cell proliferation and angiogenesis.

Signaling Pathway of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | TargetMol [targetmol.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of cotranslational translocation by this compound: Effects on oncogenic receptor tyrosine kinases and the fate of transmembrane proteins produced in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Core Mechanism of Apratoxin S4: A Technical Guide to Sec61 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of Apratoxin S4, a potent natural product-derived cyclic depsipeptide, focusing on its interaction with the Sec61 translocon. This compound has emerged as a significant tool in cancer research due to its profound cytotoxic effects, which stem from its ability to halt the biogenesis of a vast array of secretory and membrane proteins. This guide provides a comprehensive overview of its molecular interactions, downstream cellular consequences, quantitative efficacy, and the experimental protocols used to characterize its activity.

Core Mechanism: Direct Blockade of the Sec61 Translocon

This compound exerts its potent cytotoxic and anti-proliferative effects by directly targeting and inhibiting the Sec61 protein translocation channel located in the endoplasmic reticulum (ER) membrane.[1][2][3] The Sec61 complex is the central component of the cellular machinery responsible for the co-translational and post-translational translocation of newly synthesized polypeptides into the ER lumen or their integration into the ER membrane.[4]

The primary target of this compound is the Sec61α subunit, the main channel-forming component of the heterotrimeric Sec61 complex.[1][3] Structural and mechanistic studies have revealed that this compound, along with other Sec61 inhibitors, binds to a common lipid-exposed pocket formed by the partially open lateral gate and the plug domain of Sec61α.[5] This binding event stabilizes the translocon in a closed conformation, physically obstructing the channel and preventing the insertion and passage of nascent polypeptide chains.[5] Unlike some substrate-selective inhibitors, Apratoxin A (a close analog) has been shown to be a broad-spectrum inhibitor, blocking the translocation of all tested Sec61 client proteins with similar potency.[3]

Downstream Cellular Consequences

The inhibition of Sec61-mediated protein translocation by this compound initiates a cascade of cellular events, culminating in cell cycle arrest and apoptosis.[1]

A. Inhibition of Oncogenic Signaling: A primary consequence of Sec61 inhibition is the downregulation of numerous receptor tyrosine kinases (RTKs) and their corresponding growth factor ligands.[1][6] By preventing the entry of these proteins into the secretory pathway, this compound effectively reduces their cell surface expression and secretion, thereby shutting down critical pro-survival and proliferative signaling pathways. This has been observed for several key RTKs, including EGFR and MET.[1] This mechanism makes this compound effective even in cancer cells that have developed resistance to direct kinase inhibitors.[1][6]

B. Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The accumulation of untranslocated proteins in the cytoplasm and the disruption of protein homeostasis in the ER trigger a cellular stress condition known as ER stress. This, in turn, activates the Unfolded Protein Response (UPR), an integrated signaling pathway aimed at restoring ER homeostasis. However, prolonged and severe ER stress, as induced by potent inhibitors like this compound, overwhelms the pro-survival capacity of the UPR, leading to the activation of apoptotic pathways.

C. Proteasomal Degradation: Nascent transmembrane proteins that fail to translocate into the ER due to Sec61 blockade are often targeted for degradation by the cytosolic proteasome machinery.[1] For instance, the non-glycosylated form of the transmembrane protein CDCP1 has been observed to associate with the chaperone HSP70 and the E3 ubiquitin ligase HUWE1, presumably for subsequent proteasomal degradation.[1][6]

D. Apoptosis: The culmination of inhibited pro-survival signaling and sustained ER stress leads to the induction of apoptosis. This programmed cell death is a key contributor to the potent cytotoxic activity of this compound against cancer cells.

Quantitative Data: Potency of this compound

This compound exhibits potent anti-proliferative activity across a wide range of cancer cell lines, with IC50 values typically in the low-nanomolar to sub-nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Reference |

| HCT116 | Colon Carcinoma | ~1 | 48 h | [1] |

| NCI-H1975 | Lung Cancer | ~1-10 | 48 h | [1] |

| FaDu | Head and Neck Cancer | ~1 | 48 h | [1] |

| T24 | Bladder Cancer | ~1 | 48 h | [1] |

| PANC-1 | Pancreatic Cancer | ~1-10 | 48 h | [1] |

| MCF7 | Breast Cancer (Luminal A) | <10 | 48 h | [1] |

| T47D | Breast Cancer (Luminal A) | <10 | 48 h | [1] |

| SK-BR-3 | Breast Cancer (HER2+) | >10 | 48 h | [1] |

| MDA-MB-231 | Breast Cancer (Triple Negative) | ~10 | 48 h | [1] |

| HUVEC | Endothelial Cells | ~1 | 14 h | [1] |

Visualizing the Mechanism and Workflows

Signaling Pathway of this compound Action

Caption: Signaling pathway illustrating this compound's inhibition of Sec61 and downstream effects.

Experimental Workflow: Cell Viability (MTT) Assay

Caption: Workflow for determining cell viability and IC50 using the MTT assay.

Logical Relationship: Mechanism of Action

Caption: Logical cascade of events following this compound binding to Sec61.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a generalized procedure based on common methodologies for assessing the cytotoxic effects of this compound.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on various cancer cell lines.

-

Principle: The tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.

-

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well clear-bottom plate at a density of 500 to 10,000 cells per well, depending on the cell line's growth rate. Allow cells to attach and resume growth for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or a vehicle control (e.g., EtOH).

-

Incubation: Incubate the plates for the desired treatment period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability against the log concentration of this compound. Use a nonlinear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

-

Immunoblot Analysis of RTK Downregulation

-

Objective: To visualize the dose-dependent effect of this compound on the expression levels of specific Receptor Tyrosine Kinases (RTKs).

-

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the RTK of interest (e.g., anti-EGFR, anti-MET) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

In Vitro Protein Translocation Assay

-

Objective: To directly measure the inhibitory effect of this compound on the translocation of a specific protein into ER-derived microsomes in a cell-free system.

-

Methodology:

-

In Vitro Transcription/Translation: Use a cell-free transcription/translation system (e.g., rabbit reticulocyte lysate) to synthesize a radiolabeled precursor protein (e.g., preprolactin) in the presence of [35S]-methionine.

-

Microsome Preparation: Prepare rough microsomes from a suitable source (e.g., canine pancreas).

-

Translocation Reaction: Set up translocation reactions containing the in vitro translated protein, rough microsomes, and various concentrations of this compound or a vehicle control.

-

Protease Protection: After the translocation reaction, treat the samples with a protease (e.g., proteinase K). Proteins that have been successfully translocated into the microsomes will be protected from digestion.

-

Analysis: Analyze the reaction products by SDS-PAGE and autoradiography. The presence of a protected, processed protein band indicates successful translocation.

-

Quantification: Quantify the intensity of the protected bands using densitometry to determine the extent of translocation inhibition and calculate an IC50 value.

-

This guide provides a foundational understanding of the mechanism of action of this compound, supported by quantitative data and detailed experimental methodologies, to aid researchers in the fields of cancer biology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Exploring the ER channel protein Sec61: recent advances in pathophysiological significance and novel pharmacological inhibitors [frontiersin.org]

- 3. Use of a sequential high throughput screening assay to identify novel inhibitors of the eukaryotic SRP-Sec61 targeting/translocation pathway | PLOS One [journals.plos.org]

- 4. Inhibitors of the Sec61 Complex and Novel High Throughput Screening Strategies to Target the Protein Translocation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of cotranslational translocation by this compound: Effects on oncogenic receptor tyrosine kinases and the fate of transmembrane proteins produced in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Structure-Activity Relationship of Apratoxin S4: A Deep Dive into a Potent Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apratoxins are a class of potent cytotoxic cyclic depsipeptides of marine origin, first isolated from cyanobacteria.[1][2][3][4][5] Their unique mechanism of action, which involves the inhibition of cotranslational translocation of proteins into the endoplasmic reticulum, has made them a subject of intense research in the quest for novel anticancer therapeutics.[1][2][3][5][6][7] Apratoxin S4, a synthetic hybrid of the naturally occurring apratoxins A and E, has emerged as a particularly promising lead compound, demonstrating improved antitumor activity and better in vivo tolerability compared to its natural counterparts.[1][2][3][4] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental evaluation.

Core Mechanism of Action

This compound exerts its potent cytotoxic effects by targeting Sec61α, the central component of the protein translocation channel in the endoplasmic reticulum membrane.[6][8] By inhibiting Sec61α, this compound blocks the entry of newly synthesized secretory and membrane proteins into the ER. This disruption of cotranslational translocation leads to the downregulation of crucial cell surface receptors, such as receptor tyrosine kinases (RTKs), and inhibits the secretion of growth factors that are vital for tumor growth and angiogenesis.[1][2][6][7] This dual action of simultaneously depleting cancer cells of essential receptors and their activating ligands provides a powerful "one-two punch" against cancer cell proliferation.[9]

Structure-Activity Relationship Studies

Systematic modifications of the this compound structure have been undertaken to probe the contributions of different functional groups and stereocenters to its biological activity. These studies have provided valuable insights for the rational design of next-generation apratoxin analogs with enhanced potency, stability, and therapeutic windows.

Key Structural Modifications and Their Impact

This compound was designed as a hybrid of apratoxin A and E, incorporating the hydroxyl group from apratoxin A, which is crucial for potent activity, while removing the Michael acceptor present in apratoxin E.[1] Further modifications have focused on the C34 position and the stereochemistry at C30.

A series of analogs, including Apratoxin S7, S8, and S9, were synthesized to investigate the role of methylation at the C34 position and the configuration at the C30 position.[1][2]

-

C34 Methylation: The cytotoxic activity was found to be largely independent of the methylation pattern at C34. The non-methylated analog (Apratoxin S7) and the gem-dimethylated analog (Apratoxin S8) displayed potent antiproliferative activity, similar to this compound.[1][2] This finding is significant as it suggests that the chiral center at C34 can be eliminated, simplifying the synthesis of future analogs without compromising activity.[1][2]

-

C30 Configuration: Epimerization at the C30 position in Apratoxin S9 led to a notable increase in activity, exhibiting subnanomolar potency.[1][2][3] This highlights the sensitivity of the biological activity to the stereochemistry of this particular residue.

-

C35 Hydroxy Group and Stability: The hydroxy group at C35 is critical for activity. Dehydration to form a double bond between C34 and C35, a potential deactivation pathway, leads to a significant decrease in cytotoxicity.[1][2] Interestingly, the gem-dimethylated analog, Apratoxin S8, showed increased stability against dehydration, making it a promising candidate for further in vivo studies.[1][3]

Quantitative Biological Data

The following tables summarize the in vitro biological activities of this compound and its key analogs against the HCT116 human colon carcinoma cell line.

Table 1: Antiproliferative and MET Downregulation Activity

| Compound | Antiproliferative Activity (IC50, nM)[1][2] | MET Downregulation (IC50, nM)[1] |

| This compound | 1.2 ± 0.2 | 1.5 ± 0.3 |

| Apratoxin S7 | 1.8 ± 0.3 | 2.1 ± 0.4 |

| Apratoxin S8 | 1.9 ± 0.1 | 2.5 ± 0.5 |

| Apratoxin S9 | 0.8 ± 0.1 | 0.9 ± 0.2 |

Table 2: Inhibition of VEGF-A Secretion

| Compound | VEGF-A Secretion Inhibition (IC50, nM)[1] |

| This compound | 0.21 ± 0.04 |

| Apratoxin S7 | 0.30 ± 0.06 |

| Apratoxin S8 | 0.47 ± 0.09 |

| Apratoxin S9 | 0.15 ± 0.03 |

Experimental Protocols

Cell Viability (MTT) Assay

-

Cell Seeding: HCT116 cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of the apratoxin analogs for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: IC50 values are calculated from the dose-response curves.[6]

Western Blot Analysis for MET Downregulation

-

Cell Lysis: HCT116 cells treated with apratoxin analogs for 24 hours are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against MET and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Band intensities are quantified to determine the extent of MET downregulation.[6]

VEGF-A Secretion Assay (ELISA)

-

Conditioned Media Collection: HCT116 cells are treated with apratoxin analogs for 12 hours. The cell culture supernatant (conditioned media) is collected.

-

ELISA: The concentration of VEGF-A in the conditioned media is quantified using a commercially available human VEGF-A ELISA kit according to the manufacturer's instructions.

-

Data Analysis: IC50 values for the inhibition of VEGF-A secretion are determined from the dose-response data.[9]

Visualizing the Molecular Pathway and Experimental Workflow

Caption: Signaling pathway of this compound leading to apoptosis.

Caption: Experimental workflow for evaluating this compound analogs.

Conclusion and Future Directions

The structure-activity relationship studies of this compound have successfully identified key structural features that govern its potent anticancer activity. The discovery that modifications at the C34 position are well-tolerated opens avenues for creating analogs with improved physicochemical properties and synthetic accessibility. Furthermore, the enhanced potency of the C30 epimer, Apratoxin S9, underscores the importance of fine-tuning the stereochemistry of the macrocycle for optimal target engagement.

Future research should focus on exploring a wider range of modifications to further enhance the therapeutic index of apratoxins. This includes strategies to improve metabolic stability and tumor-specific targeting. The detailed SAR data presented here provides a solid foundation for the continued development of this promising class of anticancer agents.

References

- 1. Improved Total Synthesis and Biological Evaluation of Potent this compound Based Anticancer Agents with Differential Stability and Further Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Improved total synthesis and biological evaluation of potent this compound based anticancer agents with differential stability and further enhanced activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of cotranslational translocation by this compound: Effects on oncogenic receptor tyrosine kinases and the fate of transmembrane proteins produced in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of cotranslational translocation by this compound: Effects on oncogenic receptor tyrosine kinases and the fate of transmembrane proteins produced in the cytoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

The Biological Activity of Apratoxin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apratoxins are a class of potent cyclodepsipeptides, originally isolated from marine cyanobacteria, that have garnered significant interest in oncology for their profound cytotoxic and anti-angiogenic activities. These natural products exert their effects through a novel mechanism: the inhibition of cotranslational translocation of proteins into the endoplasmic reticulum. This action leads to the simultaneous downregulation of multiple receptor tyrosine kinases (RTKs) and the suppression of essential growth factor secretion, representing a "one-two punch" to cancer cells and the tumor microenvironment. However, the clinical development of the parent compound, apratoxin A, has been hampered by its narrow therapeutic window and in vivo toxicity. This has spurred the development of numerous synthetic derivatives designed to enhance efficacy, improve tolerability, and elucidate structure-activity relationships (SAR). This guide provides an in-depth overview of the biological activity of key apratoxin derivatives, detailing their mechanism of action, quantitative anti-proliferative data, experimental protocols for their evaluation, and key SAR insights.

Mechanism of Action: Inhibition of Cotranslational Translocation

The primary molecular target of apratoxins is the Sec61α subunit, the central component of the Sec61 protein translocation channel in the endoplasmic reticulum (ER) membrane.[1][2] By binding directly to the Sec61 translocon, apratoxin derivatives physically obstruct the entry of nascent polypeptide chains into the ER lumen.[2] This blockade of cotranslational translocation prevents the proper biogenesis, folding, and maturation of a wide array of secretory and membrane proteins.[3][4]

Key consequences of this mechanism include:

-

Downregulation of Receptor Tyrosine Kinases (RTKs): Many oncogenic RTKs, such as EGFR, MET, HER3, and the VEGF receptor (VEGFR2), are transmembrane proteins that rely on the Sec61 translocon for their synthesis.[1][5] Apratoxin treatment prevents their entry into the secretory pathway, leading to their subsequent degradation by the proteasome in the cytoplasm.[1]

-

Inhibition of Growth Factor Secretion: The proliferation and survival of many tumors depend on the secretion of growth factors that act in an autocrine or paracrine manner. Apratoxins block the secretion of critical pro-angiogenic and pro-survival factors, including Vascular Endothelial Growth Factor A (VEGF-A) and Interleukin-6 (IL-6).[5][6]

This dual action—simultaneously degrading the receptors and blocking their activating ligands—allows apratoxins to overcome resistance mechanisms that often plague single-target RTK inhibitors.[1][5]

Quantitative Biological Activity

The anti-proliferative activity of apratoxin derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines. Structure-activity relationship (SAR) studies have led to the synthesis of analogues with significantly enhanced potency and improved stability compared to the natural products apratoxin A and E.

| Derivative | C30 Config. | C34/C35 Feature | Cell Line | IC50 (nM) | Reference |

| Apratoxin A | S | Hydroxyl at C35 | HCT116 | 5.97 | [3] |

| (30S)-Apratoxin E | S | C34-C35 double bond | HCT116 | 100 | [3] |

| (30R)-Apratoxin E | R | C34-C35 double bond | HCT116 | 52.1 | [3] |

| Apratoxin S4 | S | Hydroxyl at C35 | HCT116 | ~2.5 (estimated) | [6] |

| Apratoxin S8 | S | gem-dimethyl at C34 | HCT116 | 1.99 | [6] |

| Apratoxin S9 | R | Hydroxyl at C35 | HCT116 | 0.88 | [4][7] |

| Apratoxin S10 | R | gem-dimethyl at C34 | HCT116 | 1.47 | [6] |

| Apratoxin S10 | R | gem-dimethyl at C34 | A498 (Renal) | 1.83 | [6] |

| Apratoxin S10 | R | gem-dimethyl at C34 | Huh7 (Hepatocellular) | 1.76 | [6] |

| Apratoxin S10 | R | gem-dimethyl at C34 | NCI-H727 (Neuroendocrine) | 1.58 | [6] |

Key Structure-Activity Relationships (SAR)

Synthetic chemistry efforts have revealed critical structural motifs that govern the biological activity of apratoxins.

-

C30 Stereocenter: The configuration of the stereocenter within the thiazoline (B8809763) ring is a major determinant of potency. Derivatives with an R configuration at C30 (e.g., Apratoxin S9, S10) consistently demonstrate superior, often sub-nanomolar, potency compared to their C30S epimers (e.g., this compound, S8).[3][6]

-

C34-C35 Stability: The hydroxyl group at C35 in apratoxin A is susceptible to acid-induced dehydration, forming a double bond between C34 and C35.[7] This dehydration, as seen in apratoxin E, leads to a significant reduction in anti-proliferative activity.[3] The synthesis of derivatives with a gem-dimethyl group at C34 (e.g., Apratoxin S8, S10) successfully blocks this deactivation pathway, enhancing molecular stability while retaining high potency.[4][6]

-

Michael Acceptor: Apratoxin A contains a Michael acceptor moiety that may contribute to its in vivo toxicity through non-specific reactions.[3] Hybrid derivatives inspired by apratoxin E, which lacks this feature, have shown improved tolerability in vivo.[3]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability.[2][8]

Materials:

-

96-well flat-bottom microplates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Test compound (Apratoxin derivative) stock solution in DMSO

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the apratoxin derivative in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only (DMSO) controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[8]

-

Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[9]

-

Absorbance Measurement: Read the absorbance at a wavelength between 500-600 nm (typically 570 nm) using a microplate reader.[8]

-

Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate cell viability as a percentage relative to the vehicle-only control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

RTK Downregulation: Western Blot Analysis

Western blotting is used to detect and quantify the levels of specific proteins, such as RTKs, in cell lysates following treatment with apratoxin derivatives.[1][10]

Materials:

-

Cell culture dishes (6-well or 100 mm)

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Cell scraper

-

Microcentrifuge

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE equipment (gels, running buffer, etc.)

-

Protein transfer system (e.g., wet or semi-dry) and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target RTKs like EGFR, MET, VEGFR2, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., CCD camera-based imager)

Procedure:

-

Cell Culture and Treatment: Plate cells in larger format dishes and allow them to adhere. Treat with various concentrations of the apratoxin derivative for a specified time (e.g., 24 hours).

-

Cell Lysis: Place dishes on ice, wash cells with ice-cold PBS, and then add ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and agitate for 30 minutes at 4°C.[11]

-

Protein Quantification: Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Normalize all samples to the same protein concentration. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel and separate the proteins via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three to five times for 5 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system. Analyze band intensity relative to the loading control to determine the extent of RTK downregulation.

Growth Factor Secretion: VEGF-A ELISA

An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of secreted proteins, such as VEGF-A, in the cell culture supernatant.[6]

Materials:

-

Human VEGF-A ELISA kit (containing pre-coated plates, detection antibody, standards, buffers, substrate, and stop solution)

-

Cell culture plates

-

Microcentrifuge

-

Microplate reader

Procedure:

-

Sample Collection: Seed and treat cells with apratoxin derivatives as described for other assays. After the treatment period (e.g., 24 hours), collect the culture supernatant.

-

Sample Preparation: Centrifuge the supernatant to remove any cells or debris. The clarified supernatant can now be used in the assay, diluted if necessary.

-

ELISA Protocol (General Sandwich Method): a. Add standards and samples to the wells of the antibody-coated microplate. Any VEGF-A present will bind to the immobilized antibody. Incubate for the recommended time (e.g., 2 hours at room temperature).[12][13] b. Wash the wells to remove unbound substances. c. Add a biotin-conjugated anti-human VEGF-A antibody to each well, which binds to the captured VEGF-A. Incubate for 1 hour.[12] d. Wash the wells and add Streptavidin-HRP, which binds to the biotinylated detection antibody. Incubate for 30-60 minutes.[13] e. Wash the wells again and add a TMB substrate solution. The HRP enzyme catalyzes a color change. Incubate in the dark for 15-30 minutes. f. Add a stop solution to terminate the reaction.

-

Measurement and Analysis: Read the absorbance at 450 nm. Generate a standard curve by plotting the absorbance of the standards versus their known concentrations. Use this curve to determine the concentration of VEGF-A in the treated samples. Compare the results to the vehicle-treated control to quantify the inhibition of secretion.

References

- 1. Inhibition of cotranslational translocation by this compound: Effects on oncogenic receptor tyrosine kinases and the fate of transmembrane proteins produced in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Total synthesis and biological evaluation of apratoxin E and its C30 epimer: configurational reassignment of the natural product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved Total Synthesis and Biological Evaluation of Potent this compound Based Anticancer Agents with Differential Stability and Further Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apratoxin S10 as a dual-action modulator of receptor tyrosine kinases and tumor microenvironment: emerging anticancer insights from marine-derived analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apratoxin S10, a Dual Inhibitor of Angiogenesis and Cancer Cell Growth To Treat Highly Vascularized Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. MTT (Assay protocol [protocols.io]

- 10. Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases | Springer Nature Experiments [experiments.springernature.com]

- 11. bio-rad.com [bio-rad.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. bmgrp.com [bmgrp.com]

An In-depth Technical Guide to Apratoxin S4: A Potent Inhibitor of Cotranslational Translocation

Audience: Researchers, scientists, and drug development professionals.

Abstract

Apratoxin S4, a synthetic analog of a marine cyanobacterial natural product, has emerged as a powerful anticancer agent with a unique mechanism of action.[1][2] Unlike conventional kinase inhibitors, this compound targets the Sec61 translocon, the central component of the protein translocation machinery in the endoplasmic reticulum (ER).[1][3] By inhibiting the cotranslational translocation of nascent polypeptides, this compound prevents the biogenesis of a wide array of secretory and membrane proteins, including many receptor tyrosine kinases (RTKs) and growth factors critical for tumor growth and angiogenesis.[4][5] This guide provides a comprehensive technical overview of this compound's mechanism, presents key quantitative data, details relevant experimental protocols, and visualizes the underlying biological and experimental pathways.

Introduction to Cotranslational Translocation and the Sec61 Target

In eukaryotic cells, approximately one-third of the proteome is synthesized and translocated across or integrated into the endoplasmic reticulum membrane. This process, known as cotranslational translocation, is fundamental for the biogenesis of secreted proteins, transmembrane proteins, and proteins destined for various organelles. The central machinery governing this process is the Sec61 translocon, a heterotrimeric protein complex (composed of Sec61α, Sec61β, and Sec61γ subunits) that forms a protein-conducting channel in the ER membrane.[6][7]

The process begins when a ribosome synthesizing a protein with an N-terminal signal peptide is targeted to the ER membrane by the signal recognition particle (SRP).[8] The ribosome-nascent chain complex then docks with the Sec61 channel, the signal peptide engages the translocon, and the elongating polypeptide is threaded through the channel into the ER lumen.[8][9] Given the reliance of cancer cells on the hypersecretion of growth factors and overexpression of membrane-bound receptors, the Sec61 translocon presents a compelling target for anticancer therapy.[10]

Apratoxins are a class of potent cytotoxic natural products that function by inhibiting this crucial pathway.[4] this compound is a rationally designed synthetic analog that improves upon the natural products' therapeutic index, demonstrating enhanced antitumor activity and better in vivo tolerability.[2][4]

Mechanism of Action of this compound

This compound exerts its biological effects by directly targeting the Sec61α subunit, the core pore-forming component of the translocon.[1][3] Structural studies have revealed that this compound and other Sec61 inhibitors bind to a common, lipid-exposed pocket formed by the partially open lateral gate and the plug domain of Sec61α.[11] This binding stabilizes the plug domain in a closed conformation, physically obstructing the channel and preventing the nascent polypeptide chain from entering the ER lumen.[11]

The consequences of this blockade are profound:

-

Downregulation of Receptor Tyrosine Kinases (RTKs): The biogenesis of numerous RTKs (e.g., EGFR, MET, VEGFR2, PDGFR-β, HER3) is halted.[1][5] The non-translocated, unglycosylated receptor precursors are subsequently targeted for degradation in the cytoplasm by the proteasome.[1][12]

-

Inhibition of Growth Factor Secretion: Secreted signaling molecules, such as the potent angiogenic factor VEGF-A, are prevented from entering the secretory pathway and are not released from the cell.[2][13]

-

Induction of Cell Cycle Arrest: By depriving cancer cells of essential growth signals, this compound treatment leads to an increase in the G1 phase cell population, indicative of cell cycle arrest.[13]

This dual action of simultaneously downregulating receptors and inhibiting the secretion of their corresponding ligands provides a powerful "one-two punch" against cancer cells, particularly those reliant on autocrine signaling loops.[13]

Caption: this compound inhibits the Sec61 translocon, leading to proteasomal degradation of non-translocated proteins.

Quantitative Data: In Vitro Efficacy

This compound demonstrates potent activity across a wide range of cancer cell lines, often at low-nanomolar to sub-nanomolar concentrations.[1][5] Its efficacy is generally correlated with the downregulation of key RTKs and the inhibition of growth factor secretion.

Table 1: Antiproliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Citation(s) |

|---|---|---|---|---|

| HCT116 | Colorectal | ~3 | 48 h | [4][13] |

| PANC-1 | Pancreatic | ~1-10 | 48 h | [1] |

| NCI-H1975 | Lung | ~1-10 | 48 h | [1] |

| A431 | Epidermoid Carcinoma | ~1-10 | 48 h | [1] |

| HeLa-hACE2 | Cervical (Engineered) | CC50: >1000 | 16 h | [14] |

| Vero E6 | Kidney (Monkey) | CC50: >1000 | 16 h | [14] |

Note: IC50 represents the half-maximal inhibitory concentration for cell viability. CC50 represents the half-maximal cytotoxic concentration.

Table 2: Inhibition of Protein Expression and Secretion by this compound

| Target Protein | Effect | Cell Line | IC50 (nM) | Assay Duration | Citation(s) |

|---|---|---|---|---|---|

| VEGF-A | Secretion Inhibition | HCT116 | ~0.5 | 12 h | [13] |

| MET (RTK) | Level Reduction | HCT116 | Low-nanomolar | 24 h | [2][13] |

| EGFR (RTK) | Level Reduction | Various | ~1-10 | 24 h | [1] |

| PDGFR-β (RTK) | Level Reduction | NCI-H1975 | <1 | 24 h | [1] |

| SARS-CoV-2 | Replication Inhibition | HeLa-hACE2 | 0.23 | 16 h | [14] |

| Influenza A | Replication Inhibition | A549 | 0.21 | 36 h | [14] |

Note: IC50 for protein targets refers to the concentration required to reduce secretion or cellular levels by 50%.

Experimental Protocols

Detailed methodologies are crucial for studying the effects of cotranslational translocation inhibitors. Below are protocols for key experiments used to characterize this compound.

In Vitro Transcription/Translation and Translocation Assay

This cell-free assay directly assesses the inhibition of protein translocation into the ER.[13] It uses a rabbit reticulocyte lysate for translation and canine pancreatic rough microsomes (RMs) as a source of ER membranes.[13][15]

Objective: To determine if this compound directly inhibits the translocation of a nascent polypeptide into ER microsomes, measured by signal peptide cleavage and/or glycosylation.

Materials:

-

Rabbit reticulocyte lysate

-

Canine pancreatic rough microsomes (RMs)

-

mRNA template encoding a secretory protein (e.g., pre-prolactin, VCAM1)[15]

-

[³⁵S]methionine

-

Amino acid mixture (minus methionine)

-

This compound stock solution (in DMSO or EtOH)

-

Proteinase K (PK)

-

Triton X-100

-

SDS-PAGE reagents

Protocol:

-

Reaction Setup: In a microcentrifuge tube on ice, combine the rabbit reticulocyte lysate, amino acid mixture, [³⁵S]methionine, mRNA template, and RMs.

-

Inhibitor Addition: Add various concentrations of this compound or vehicle control to the reaction tubes.

-

Initiate Translation: Transfer the tubes to a 30°C water bath to initiate translation and translocation, typically for 60 minutes.[16]

-

Protease Protection (Optional but Recommended):

-

Stop the reaction on ice. Divide each sample into three aliquots.

-

To aliquot 1, add buffer only (no treatment).

-

To aliquot 2, add Proteinase K (PK) to digest any proteins not protected within the microsomal lumen.

-

To aliquot 3, add PK and Triton X-100. The detergent solubilizes the microsomal membrane, exposing all proteins to digestion.

-

Incubate on ice for 30-60 minutes.[17]

-

-

Analysis:

-

Terminate all reactions by adding SDS-PAGE sample buffer and boiling.

-

Separate the radiolabeled protein products by SDS-PAGE.

-

Dry the gel and analyze by autoradiography or phosphorimaging.[15]

-

Expected Results: In the absence of this compound, a translocated protein will appear as a faster-migrating band (due to signal peptide cleavage) or a higher molecular weight smear (due to glycosylation) and will be protected from PK digestion.[15] this compound will inhibit these processing events in a dose-dependent manner, resulting in the accumulation of the unprocessed precursor protein, which is subsequently degraded by PK.[13]

Caption: Workflow for the in vitro translation and translocation assay to test Sec61 inhibition.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic potency of this compound.[1]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.

-

Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 hours).[1]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and perform a nonlinear regression analysis to determine the IC50 value.[1]

Immunoblot (Western Blot) Analysis

This technique is used to detect the dose-dependent downregulation of specific target proteins (e.g., RTKs) in cells treated with this compound.[1]

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a set time (e.g., 24 hours).[1]

-

Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-EGFR).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity and normalize to a loading control (e.g., actin or GAPDH) to confirm equal protein loading.

Caption: General workflow for cell-based assays to assess this compound's cytotoxicity and effect on protein levels.

Conclusion and Future Directions

This compound is a potent and specific inhibitor of the Sec61 translocon, representing a novel class of anticancer agents.[1][10] Its mechanism of action—preventing the cotranslational translocation of key oncogenic drivers like RTKs and growth factors—offers a therapeutic strategy that is complementary to direct kinase inhibitors and may overcome resistance mechanisms associated with redundant signaling pathways.[1][5] The comprehensive data on its efficacy and the detailed protocols for its characterization provide a solid foundation for further research and development. Future work may focus on refining its therapeutic index, exploring its potential in combination therapies, and investigating its efficacy against a broader range of diseases dependent on the secretory pathway, including various viral infections.[14]

References

- 1. Inhibition of cotranslational translocation by this compound: Effects on oncogenic receptor tyrosine kinases and the fate of transmembrane proteins produced in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Apratoxin Kills Cells by Direct Blockade of the Sec61 Protein Translocation Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improved Total Synthesis and Biological Evaluation of Potent this compound Based Anticancer Agents with Differential Stability and Further Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of cotranslational translocation by this compound: Effects on oncogenic receptor tyrosine kinases and the fate of transmembrane proteins produced in the cytoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sec61 - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Sec61 complex/translocon: The role of an atypical ER Ca2+-leak channel in health and disease [frontiersin.org]

- 8. tandfonline.com [tandfonline.com]

- 9. An Update on Sec61 Channel Functions, Mechanisms, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A common mechanism of Sec61 translocon inhibition by small molecules [escholarship.org]

- 12. Apratoxin a reversibly inhibits the secretory pathway by preventing cotranslational translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. In vitro translation assay - Amino Acids & Proteins | Laboratory Methodology [biocyclopedia.com]

- 17. In Vitro Dissection of Protein Translocation into the Mammalian Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Apratoxin S4: A Potent Cytotoxic Natural Product Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apratoxin S4 is a synthetic analog of apratoxin A, a potent cytotoxic cyclic depsipeptide originally isolated from marine cyanobacteria.[1][2][3][4] This guide provides a comprehensive overview of this compound, focusing on its mechanism of action, cytotoxic properties, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising anticancer agent. This compound exerts its potent antiproliferative effects by targeting the Sec61α translocon, a key component of the protein secretion machinery in the endoplasmic reticulum.[5][6][7] This inhibition of cotranslational translocation leads to the downregulation of multiple receptor tyrosine kinases (RTKs) and the suppression of growth factor secretion, ultimately inducing cell cycle arrest and apoptosis.[1][8] Its efficacy in various cancer cell lines, including those with resistance to conventional RTK inhibitors, underscores its potential as a novel therapeutic agent.[5][6]

Mechanism of Action

This compound's primary molecular target is the Sec61α subunit of the Sec61 protein translocation channel in the endoplasmic reticulum (ER).[5][7] By binding to Sec61α, this compound blocks the cotranslational translocation of newly synthesized secretory and transmembrane proteins into the ER lumen.[1][4][8] This disruption of the secretory pathway has profound downstream consequences for cancer cells, which are often highly dependent on the signaling of growth factors and their receptors.

The key effects of this compound's mechanism of action include:

-

Downregulation of Receptor Tyrosine Kinases (RTKs): The biogenesis of many RTKs, such as Epidermal Growth Factor Receptor (EGFR), MET, HER2, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), requires translocation into the ER for proper folding and trafficking to the cell membrane.[4][5][9] this compound prevents this process, leading to a reduction in the cell surface population of these critical receptors.[4]

-

Inhibition of Growth Factor Secretion: The compound also blocks the secretion of various pro-angiogenic and pro-growth factors, such as Vascular Endothelial Growth Factor A (VEGF-A) and Interleukin-6 (IL-6), from cancer cells.[4][9][10] This disrupts the autocrine and paracrine signaling loops that drive tumor growth and angiogenesis.[8][9]

-

Induction of Cell Cycle Arrest and Apoptosis: The combined effect of RTK downregulation and growth factor secretion inhibition leads to the suppression of downstream pro-survival signaling pathways, such as the AKT and STAT3 pathways.[10] This ultimately results in the induction of G1-phase cell cycle arrest and programmed cell death (apoptosis).[8][10]

-

Proteasomal Degradation of Untranslocated Proteins: Transmembrane proteins that fail to translocate into the ER due to Sec61 inhibition are targeted for degradation in the cytoplasm by the proteasome.[5][6] This process is thought to be mediated by chaperones like HSP70 and the E3 ubiquitin ligase HUWE1.[5][6]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Quantitative Cytotoxicity Data

This compound exhibits potent cytotoxic and antiproliferative activity across a wide range of human cancer cell lines, often with IC50 values in the low-nanomolar to sub-nanomolar range.[6] Its efficacy extends to cancers that are dependent on RTK signaling and those with KRAS mutations, where direct RTK inhibitors are often ineffective.[5][6]

| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |

| HCT116 | Colon Cancer | Cell Viability | ~1-3 | [5][8] |

| Various Lung Cancer Lines | Lung Cancer | Cell Viability | Low-nanomolar to sub-nanomolar | [5][6] |

| Various Head & Neck Cancer Lines | Head & Neck Cancer | Cell Viability | Low-nanomolar to sub-nanomolar | [5][6] |

| Various Bladder Cancer Lines | Bladder Cancer | Cell Viability | Low-nanomolar to sub-nanomolar | [5][6] |

| Various Pancreatic Cancer Lines | Pancreatic Cancer | Cell Viability | Low-nanomolar to sub-nanomolar | [5][6] |

| Various Breast Cancer Lines | Breast Cancer | Cell Viability | Low-nanomolar to sub-nanomolar | [5][6] |

| A498 | Renal Cell Carcinoma | Antiproliferative | Low-nanomolar | [9] |

| Huh7 | Hepatocellular Carcinoma | Antiproliferative | Low-nanomolar | [9] |

| NCI-H727 | Neuroendocrine Cancer | Antiproliferative | Low-nanomolar | [9] |

Note: Specific IC50 values can vary based on the assay conditions and duration of exposure.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies and standard laboratory techniques.[5][8][11][12]

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow Diagram:

Caption: Workflow for a typical MTT cell viability assay.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plate for the desired exposure period (typically 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[13]

Western Blotting for RTK Downregulation

This technique is used to detect and quantify the levels of specific proteins, such as RTKs.

Protocol:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for a specified time (e.g., 24 hours).[5] Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target RTK (e.g., anti-EGFR, anti-MET) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Imaging: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to normalize protein levels.

VEGF-A Secretion Assay (ELISA)

This assay quantifies the amount of a secreted protein, like VEGF-A, in the cell culture medium.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 24-well plate and allow them to adhere. Replace the medium with a serum-free or low-serum medium and treat with this compound for the desired time (e.g., 12-24 hours).[8]

-

Conditioned Medium Collection: Collect the cell culture supernatant (conditioned medium) from each well. If necessary, centrifuge to remove any detached cells or debris.

-

ELISA Procedure: Quantify the concentration of VEGF-A in the conditioned medium using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.

-

Normalization: After collecting the supernatant, lyse the cells in the wells and perform a protein assay to determine the total protein content in each well. Normalize the VEGF-A concentration to the total protein content to account for differences in cell number.

-

Analysis: Calculate the percentage of VEGF-A secretion inhibition relative to vehicle-treated controls and determine the IC50 value.

Conclusion

This compound is a powerful cytotoxic agent with a unique mechanism of action that involves the inhibition of cotranslational translocation via the Sec61 translocon.[7] This leads to a dual blockade of critical cancer signaling pathways by downregulating RTKs and inhibiting the secretion of their corresponding growth factor ligands.[8] The potent, broad-spectrum activity of this compound, particularly in cancer models resistant to other therapies, makes it a highly valuable lead compound for the development of novel anticancer drugs. The data and protocols presented in this guide serve as a foundational resource for researchers aiming to explore the therapeutic potential of this compound and other inhibitors of the protein secretory pathway.

References

- 1. Improved total synthesis and biological evaluation of potent this compound based anticancer agents with differential stability and further enhanced activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Improved Total Synthesis and Biological Evaluation of Potent this compound Based Anticancer Agents with Differential Stability and Further Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of cotranslational translocation by this compound: Effects on oncogenic receptor tyrosine kinases and the fate of transmembrane proteins produced in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of cotranslational translocation by this compound: Effects on oncogenic receptor tyrosine kinases and the fate of transmembrane proteins produced in the cytoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Apratoxin S10, a Dual Inhibitor of Angiogenesis and Cancer Cell Growth To Treat Highly Vascularized Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. synentec.com [synentec.com]

The Sec61 Complex: A Technical Guide to the Core of Protein Translocation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Sec61 complex, the central component of the protein translocation machinery in the endoplasmic reticulum (ER). We will explore its structure, the dual mechanisms of co- and post-translational translocation, its regulation by cellular signaling pathways, and its significance as a therapeutic target. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deep understanding of this essential cellular process.

Introduction: The Gateway to the Secretory Pathway

In eukaryotic cells, approximately one-third of all proteins are destined for the secretory pathway, including secreted proteins, transmembrane proteins, and residents of the ER, Golgi apparatus, and lysosomes.[1] The faithful delivery of these proteins to their correct locations begins at the ER membrane, where the Sec61 complex forms a protein-conducting channel, or translocon, that mediates their passage from the cytosol into the ER lumen or membrane.[2][3] This process is fundamental to cellular function, and its dysregulation is implicated in a variety of diseases, making the Sec61 complex a subject of intense research and a promising target for therapeutic intervention.[4]

The Sec61 channel must accommodate a diverse array of substrate polypeptides while maintaining the membrane's permeability barrier to ions and small molecules.[5] To achieve this, it employs sophisticated gating mechanisms and collaborates with a host of accessory proteins and molecular chaperones that regulate its activity and provide the driving force for translocation. This guide will dissect these intricate molecular mechanisms.

Structure of the Sec61 Channel

The Sec61 complex is a highly conserved heterotrimer, composed of the Sec61α, Sec61β, and Sec61γ subunits (termed SecY, SecG, and SecE respectively in prokaryotes).[6]

-

Sec61α: This is the largest and most critical subunit, forming the core of the channel. It is a polytopic membrane protein with 10 transmembrane helices (TMs) arranged in two pseudosymmetrical halves (TM1-5 and TM6-10).[6] These halves form an hourglass-shaped pore through the membrane.

-

Sec61β and Sec61γ: These are smaller, single-pass transmembrane proteins that associate with the periphery of the Sec61α subunit. While not forming the channel itself, Sec61β has been shown to kinetically facilitate co-translational translocation.[6]

Key structural features of the Sec61α channel include:

-

The Pore Ring: A constriction in the center of the channel formed by the side chains of hydrophobic amino acids. This ring creates a seal around the translocating polypeptide, preventing the leakage of small molecules.[1]

-

The Plug: A short alpha-helical domain that sits (B43327) in the luminal funnel of the channel, occluding the pore when it is not active. The plug is displaced during the initiation of translocation.[7]

-

The Lateral Gate: A gap between TM2 and TM7 that allows for the lateral exit of hydrophobic transmembrane segments of nascent proteins into the lipid bilayer.[7] This gate is also the site of initial engagement for signal peptides.

Mechanisms of Protein Translocation

Proteins enter the ER via two primary pathways: co-translational translocation, where translocation occurs concurrently with protein synthesis, and post-translational translocation, which occurs after the protein has been fully synthesized in the cytosol.

Co-translational Translocation

This is the predominant pathway for most secretory and membrane proteins in higher eukaryotes.[5]

-

Targeting: As a nascent polypeptide emerges from the ribosome, its N-terminal signal sequence (a stretch of hydrophobic amino acids) is recognized and bound by the Signal Recognition Particle (SRP), a cytosolic ribonucleoprotein complex.[8] This binding event pauses translation.

-

Docking: The SRP-ribosome-nascent chain complex (RNC) is targeted to the ER membrane through an interaction between SRP and the SRP receptor (SR).[8]

-

Handover and Gating: The RNC is then transferred to the Sec61 complex, with the ribosome exit tunnel aligning directly over the translocon pore. GTP hydrolysis by both SRP and SR leads to their dissociation.[6] The signal sequence of the nascent chain inserts into the lateral gate of the Sec61α subunit, which triggers the displacement of the plug and the opening of the channel.[7]

-

Translocation: With the channel open, translation resumes, and the elongating polypeptide is threaded through the Sec61 pore into the ER lumen. The ribosome itself provides the primary motive force, pushing the nascent chain through the channel.[8]

-

Processing: For soluble secretory proteins, the signal sequence is typically cleaved by a signal peptidase complex in the ER lumen, and the protein is released to fold, often with the assistance of chaperones like BiP. For transmembrane proteins, hydrophobic TM segments exit the channel laterally through the gate and integrate into the lipid bilayer.[8]

References

- 1. Characterization of the interaction between the Sec61 translocon complex and ppαF using optical tweezers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gating of Sec61 in Posttranslational Translocation Across the Endoplasmic Reticulum [escholarship.org]

- 3. Mechanism of Protein Translocation by the Sec61 Translocon Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of the Sec61 Complex and Novel High Throughput Screening Strategies to Target the Protein Translocation Pathway [mdpi.com]

- 5. Mechanisms of Sec61/SecY-Mediated Protein Translocation Across Membranes | Annual Reviews [annualreviews.org]

- 6. The β Subunit of the Sec61 Complex Facilitates Cotranslational Protein Transport and Interacts with the Signal Peptidase during Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]

- 8. its.caltech.edu [its.caltech.edu]

Apratoxin S4: A Novel Modulator of Receptor Tyrosine Kinase Expression and Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Apratoxin S4, a potent marine-derived cyclodepsipeptide, on receptor tyrosine kinases (RTKs). It is intended for researchers, scientists, and drug development professionals interested in novel anticancer therapeutic strategies that circumvent common resistance mechanisms to traditional RTK inhibitors. This document details the unique mechanism of action of this compound, presents quantitative data on its effects, outlines key experimental protocols, and visualizes the complex biological processes involved.

Executive Summary

Receptor tyrosine kinases are critical mediators of cellular signaling pathways that control growth, proliferation, and survival.[1][2] Their aberrant activation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1] However, the efficacy of direct kinase inhibitors is often hampered by drug resistance and signaling pathway redundancy.[3][4] Apratoxins, including the synthetic analog this compound, represent a novel class of anticancer agents that act not by inhibiting kinase activity, but by preventing the biosynthesis and cell surface expression of multiple RTKs and their corresponding growth factor ligands.[4][5] This is achieved by inhibiting cotranslational translocation at the Sec61 translocon in the endoplasmic reticulum.[3][4][6] This "one-two punch" approach effectively shuts down oncogenic signaling cascades, demonstrates potent activity in cancer models resistant to conventional RTK inhibitors (e.g., those with KRAS mutations), and modulates the tumor microenvironment.[3][7][8][9]

Mechanism of Action: Inhibition of Cotranslational Translocation

Unlike traditional small molecule inhibitors that target the ATP-binding pocket of kinases, this compound employs a distinct and upstream mechanism of action. It directly targets Sec61α, the central component of the protein translocation channel in the endoplasmic reticulum (ER) membrane.[3][4]

Many proteins destined for the cell membrane (like RTKs) or for secretion (like growth factors) are synthesized with an N-terminal signal peptide that directs the ribosome-nascent chain complex to the Sec61 translocon. The nascent polypeptide is then threaded through this channel into the ER lumen for further processing, folding, and trafficking—a process known as cotranslational translocation.

This compound functions as a potent inhibitor of this process.[3][9][10] By blocking the Sec61 channel, it prevents the entry of newly synthesized RTKs and growth factors into the secretory pathway.[4][5] The non-translocated proteins, unable to be properly processed and glycosylated, are subsequently targeted for degradation by the cytoplasmic proteasome.[3][4] This leads to a profound and simultaneous downregulation of multiple RTKs from the cell surface and a reduction in the secretion of their activating ligands.[3][4]

Quantitative Data: Antiproliferative Activity and RTK Downregulation

This compound exhibits potent antiproliferative activity across a wide range of cancer cell lines, with IC50 values often in the low-nanomolar to sub-nanomolar range.[3][4] This cytotoxicity is concomitant with the dose-dependent downregulation of several key oncogenic RTKs.

Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Key Characteristics | This compound IC50 (nM, 48h) | Reference |

|---|---|---|---|---|

| HCT116 | Colon | KRAS G13D mutant | ~2.5 | [3][10] |

| NCI-H727 | Lung | KRAS mutant | Low nM range | [3] |

| H1975 | Lung | EGFR T790M mutant | Low nM range | [3] |

| A431 | Head and Neck | EGFR overexpression | Low nM range | [3] |

| PANC-1 | Pancreatic | KRAS mutant | Low nM range | [3] |

| QGP-1 | Pancreatic Neuroendocrine | - | Low nM range | [3] |

| ER+ Breast Cancer | Breast | Estrogen Receptor Positive | More sensitive | [3][4] |

| HER2+ Breast Cancer | Breast | HER2 Amplified | Less sensitive |[3][4] |

Table 2: Effect of this compound on Receptor Tyrosine Kinase Levels

| Cell Line | Receptor | Effective Concentration for Downregulation (24h) | Observations | Reference |

|---|---|---|---|---|

| HCT116 | MET | Low nM | - | [3][5] |

| HCT116 | VEGFR2 | Not specified | Downregulated in vivo | [10] |

| NCI-H727 | EGFR, IGF1Rβ | ~1 nM (complete depletion) | - | [3] |

| NCI-H727 | VEGFR2 | ~10 nM (elimination of glycosylated form) | Shows differential sensitivity | [3] |

| H1975 | PDGFR-β | <10 nM | Appears to be the most sensitive RTK tested | [3] |

| Head & Neck Panel | EGFR | 10 nM | Consistently downregulated | [3] |

| Head & Neck Panel | MET | Variable (e.g., highly sensitive in A431) | Cell-type dependent sensitivity | [3] |

| Breast Cancer Cells | HER3 | More sensitive | Selectively targeted over HER2 | [3][4] |

| Breast Cancer Cells | HER2 | Less sensitive | - | [3][4] |

| HUVEC | VEGFR2 | Not specified | Downregulated, leading to antiangiogenic effects |[3][4] |

Impact on RTK Signaling Pathways

By preventing the expression of RTKs, this compound effectively abrogates the initiation of their downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[1][11] A significant advantage of this mechanism is its efficacy in cancers harboring KRAS mutations.[3] Since KRAS acts downstream of RTKs like EGFR, direct inhibitors of these receptors are ineffective in KRAS-mutant tumors. This compound, by acting further upstream at the level of protein biogenesis, can bypass this resistance mechanism.[3]

Furthermore, this compound also inhibits the secretion of growth factors (e.g., VEGF-A) and cytokines that act as ligands for these RTKs.[5][7][9][10] This dual inhibition of both the receptor and its ligand disrupts potential autocrine and paracrine signaling loops that drive tumor growth and angiogenesis.

Detailed Experimental Protocols

The following are generalized protocols for key assays used to characterize the effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-